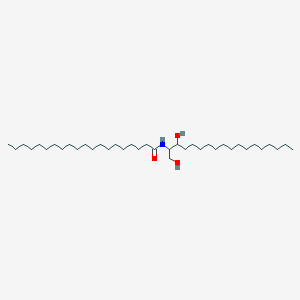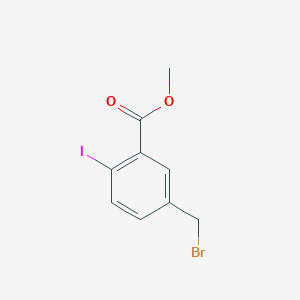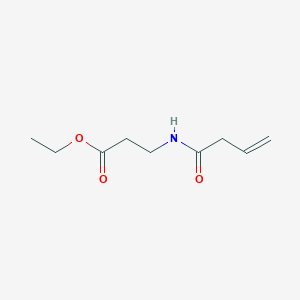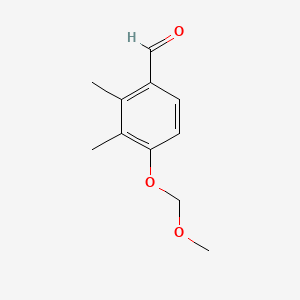
(4R,5R)-4,5-Diphenyl-1,3-di-o-tolyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-Diphenyl-1,3-di-o-tolyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: is a complex organic compound characterized by its intricate molecular structure. It belongs to the class of imidazolium salts, which are known for their stability and versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of o-tolylamine with diphenylmethanone to form an intermediate imidazole derivative. This intermediate is then subjected to further reactions, including alkylation and quaternization , to introduce the desired substituents and achieve the final structure.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry. Advanced purification techniques, such as recrystallization or chromatography , are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophiles like alkyl halides or amines .
Nucleophilic Addition: Involving reagents like Grignard reagents or organolithium compounds .
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives , reduced forms , substituted imidazolium salts , and adducts formed through nucleophilic addition.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: It serves as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.
Biology: It is used in the study of biomolecular interactions and enzyme inhibition .
Medicine: drug design and pharmaceutical formulations .
Industry: It is employed in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways . For example, in catalytic processes, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. The exact mechanism would depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
(4R,5R)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
(4R,5R)-4,5-Ditert-butyl-4,5-dihydro-1H-imidazole
Uniqueness: This compound is unique in its structural complexity and functional versatility , making it a valuable tool in advanced chemical research and industrial applications.
Properties
Molecular Formula |
C29H27BF4N2 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
1,3-bis(2-methylphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C29H27N2.BF4/c1-22-13-9-11-19-26(22)30-21-31(27-20-12-10-14-23(27)2)29(25-17-7-4-8-18-25)28(30)24-15-5-3-6-16-24;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1 |
InChI Key |
PURNYDFGPJENHD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)


![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)


![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)

![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)
